molecular formula C5H8FNO B1531160 3-Fluoropiperidin-2-one CAS No. 50902-17-5

3-Fluoropiperidin-2-one

Cat. No.: B1531160
CAS No.: 50902-17-5
M. Wt: 117.12 g/mol
InChI Key: RICNFGUUMAJPAW-UHFFFAOYSA-N
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Description

3-Fluoropiperidin-2-one is a fluorinated derivative of piperidin-2-one, a six-membered heterocyclic compound containing one nitrogen atom and one fluorine atomFluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modulate biological activity, which makes this compound an important molecule in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-2-one typically involves the fluorination of piperidin-2-one. One common method is the direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on a piperidin-2-one derivative with a fluoride ion source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. These processes often utilize automated systems for precise addition of reagents and temperature control, which can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), cesium fluoride (CsF), phase-transfer catalysts

Major Products Formed

    Oxidation: N-oxides, other oxidized derivatives

    Reduction: Fluorinated piperidine derivatives

    Substitution: Various substituted piperidin-2-one derivatives

Comparison with Similar Compounds

3-Fluoropiperidin-2-one can be compared with other fluorinated piperidine derivatives, such as:

  • 2-Fluoropiperidin-2-one
  • 4-Fluoropiperidin-2-one
  • 3-Chloropiperidin-2-one

Uniqueness

The unique position of the fluorine atom in this compound imparts distinct electronic and steric effects, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as improved metabolic stability and membrane permeability .

Similar Compounds

  • 2-Fluoropiperidin-2-one
  • 4-Fluoropiperidin-2-one
  • 3-Chloropiperidin-2-one

These compounds share similar structural features but differ in the position or nature of the substituent, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

3-fluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNFGUUMAJPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678323
Record name 3-Fluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50902-17-5
Record name 3-Fluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding 3-Fluoropiperidin-2-one?

A: The research primarily focuses on understanding the influence of fluorine substitution on the conformational preferences and tautomeric equilibrium of this compound. The study utilizes computational methods to investigate the presence and strength of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the tautomeric forms. []

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